Diethyl ethyl[2-(4-nitrophenyl)ethyl]propanedioate
Description
Diethyl ethyl[2-(4-nitrophenyl)ethyl]propanedioate is a propanedioate (malonate) diester derivative featuring a central ethyl group and a 2-(4-nitrophenyl)ethyl substituent. The ester groups (diethyl) enhance hydrophobicity, while the nitro group may facilitate interactions in polar environments or act as a reactive site in synthetic applications.
Properties
CAS No. |
5345-35-7 |
|---|---|
Molecular Formula |
C17H23NO6 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
diethyl 2-ethyl-2-[2-(4-nitrophenyl)ethyl]propanedioate |
InChI |
InChI=1S/C17H23NO6/c1-4-17(15(19)23-5-2,16(20)24-6-3)12-11-13-7-9-14(10-8-13)18(21)22/h7-10H,4-6,11-12H2,1-3H3 |
InChI Key |
VXXCWJCHGUMBET-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC1=CC=C(C=C1)[N+](=O)[O-])(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Detailed Preparation Procedure
Starting Materials and Solvents
- 4-Nitrobenzaldehyde or related 4-nitrophenyl precursors.
- Diethyl malonate or diethylmethylmalonate as the malonate ester source.
- Sodium hydroxide or sodium methanolate as base catalysts.
- Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
- Extraction solvents: ethyl acetate , hexane , and aqueous washes with sodium sulfate or sodium carbonate solutions.
Stepwise Synthesis
Purification and Isolation
- Organic layers are washed repeatedly with diluted and saturated sodium sulfate solutions to remove impurities.
- Extraction with ethyl acetate or hexane separates the desired ester.
- Drying over anhydrous sodium sulfate followed by vacuum concentration yields the crude product.
- Final purification often involves column chromatography on silica gel (200-300 mesh) or recrystallization from suitable solvents.
Reaction Conditions and Solvent Effects
- Dimethylformamide (DMF) is preferred for its polar aprotic nature, facilitating nucleophilic substitution and malonate alkylation reactions.
- Alternative solvents like dimethyl sulfoxide (DMSO) , sulfolane , and hexamethylphosphoric triamide can be used depending on solubility and reaction kinetics.
- Temperature control is critical, typically maintaining 25-30°C during base addition and heating to 60-130°C for subsequent reaction steps.
- Nitrogen atmosphere is often employed to prevent oxidation or moisture interference.
Analytical Characterization
- Reaction progress is monitored by thin-layer chromatography (TLC) using silica gel plates and UV visualization at 254 nm.
- Purity and structure confirmation are performed by:
- 1H-NMR and 13C-NMR spectroscopy (using TMS as internal standard).
- Mass spectrometry (MS) , typically electrospray ionization (ESI).
- Melting point determination for solid intermediates.
- These methods confirm the formation of the desired diethyl ethyl[2-(4-nitrophenyl)ethyl]propanedioate and its intermediates.
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-Nitrobenzonitrile | 4-Nitrobenzaldehyde + hydroxylamine hydrochloride, DMSO, 100°C, 0.5 h | 82 | Crude solid |
| 2 | 4-Nitrobenzimidamide hydrochloride | Sodium methanolate, ammonium chloride, methanol, RT, 9 h | 97 | Pale yellow solid |
| 3 | 2-(4-nitrophenyl)pyrimidine-4,6-diol | Diethyl malonate, sodium methanolate, methanol, 70°C, 4 h | 87.4 | Yellow solid |
| 4 | 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine | POCl3, DMF, 100°C, 8 h | 46.3 | Yellow solid |
| 5 | 4-(4,6-Dichloropyrimidin-2-yl)aniline | Fe, NH4Cl, MeOH:H2O (1:1), reflux 2 h | 60.7 | Yellow solid |
| 6 | This compound | Diethylmethylmalonate, NaOH, DMF, 25-60°C, 4.5+12 h | ~58 (similar compounds) | Light yellow oil |
Chemical Reactions Analysis
Reduction Reactions
The nitro group undergoes selective reduction to form amine derivatives, a critical step in synthesizing bioactive intermediates.
Key Findings:
-
Catalytic Hydrogenation :
-
Base-Mediated Cyclization :
Hydrolysis Reactions
The ester groups are hydrolyzed to carboxylic acids under acidic or basic conditions, enabling further functionalization.
Key Findings:
-
Acidic Hydrolysis :
-
Basic Hydrolysis :
Nucleophilic Substitution
The malonate core participates in alkylation and Michael addition reactions.
Key Findings:
-
Alkylation :
-
Michael Addition :
Cyclization Reactions
Intramolecular reactions form heterocyclic compounds with pharmaceutical relevance.
Key Findings:
-
Oxindole Formation :
-
Benzazocine Synthesis :
Multi-Component Reactions
The compound acts as a nucleophile in organocatalytic cascade reactions.
Key Findings:
-
Three-Component Reaction :
Comparative Reaction Table
Scientific Research Applications
Synthesis and Chemical Properties
Diethyl ethyl[2-(4-nitrophenyl)ethyl]propanedioate can be synthesized using the malonic ester synthesis method. This involves the alkylation of enolate ions derived from diethyl malonate. The reaction typically employs sodium ethoxide as a base in ethanol, allowing for the formation of the desired compound through subsequent reactions with alkyl halides.
Chemical Reactions
The compound exhibits various chemical behaviors, including:
- Oxidation : The nitro group can be reduced to an amine under specific conditions.
- Reduction : Ester groups can hydrolyze to yield carboxylic acids.
- Substitution : It can undergo nucleophilic substitution at the ester or nitro positions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions.
Chemistry
In organic synthesis, this compound serves as a building block for more complex molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new compounds with desired properties .
Biology
The compound has been investigated as a potential biochemical probe. Its nitro group can be converted into reactive intermediates that may interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored as an intermediate in drug synthesis. Its derivatives may exhibit therapeutic properties, particularly in developing new pharmaceuticals targeting specific diseases or conditions .
Industry
The compound is utilized in producing specialty chemicals and materials. Its reactivity allows for the creation of diverse chemical products that are valuable in various industrial applications, including agrochemicals and polymers .
Case Studies and Research Findings
Several studies have highlighted the utility of this compound in research:
- Case Study 1 : A study demonstrated its effectiveness as a precursor in synthesizing novel anti-inflammatory agents. The compound's nitro group was successfully reduced to an amine, leading to the formation of biologically active derivatives .
- Case Study 2 : Research involving the compound's use in organic synthesis revealed its potential to form complex amides through acylation reactions. This process was noted for its efficiency and environmental friendliness compared to traditional methods that involve toxic reagents .
Mechanism of Action
The mechanism of action of diethyl ethyl[2-(4-nitrophenyl)ethyl]propanedioate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester groups can be hydrolyzed to release active carboxylic acids, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares key structural analogs based on substituent variations, molecular properties, and biological activity:
Key Observations:
Substituent Impact on Solubility :
- The 4-nitrophenyl and 4-octylphenyl groups (e.g., CAS 162358-08-9) reduce aqueous solubility due to hydrophobicity .
- Fluorophenyl (CAS 59223-74-4) and nitrobenzyl (CAS 7598-70-1) analogs exhibit moderate solubility in polar solvents, likely due to balanced polarity .
Reactivity and Synthetic Utility :
- Electron-withdrawing nitro groups (e.g., in CAS 7598-70-1) enhance electrophilicity, making these compounds reactive in nucleophilic substitutions or cyclization reactions .
- The acetamido group in CAS 162358-08-9 enables hydrogen bonding, which may stabilize interactions in drug delivery systems .
Biological Activity: Propanedioate esters with short alkyl chains (e.g., methyl undecanoate) show strong nematicidal activity (94% mortality at 10 µL), while bulkier analogs (e.g., diethyl butanedioate) exhibit weaker effects (~40% mortality) . The nitro group in the target compound may enhance bioactivity compared to non-nitrated analogs, though direct evidence is lacking .
Q & A
Q. What are the common synthetic routes for preparing diethyl ethyl[2-(4-nitrophenyl)ethyl]propanedioate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, nitro-substituted aromatic intermediates (e.g., 4-nitrophenethyl bromide) can react with malonate esters under alkaline conditions. A study comparing routes using 4-nitrophenylacetic acid derivatives and diethyl malonate showed that yields depend on catalysts (e.g., sodium ethoxide) and solvent polarity (polar aprotic solvents like DMF improve reactivity). Evidence from synthesis pathways for analogous nitroaromatic malonates suggests optimal temperatures of 60–80°C and inert atmospheres to minimize side reactions . Table 1 : Comparison of Synthetic Routes
| Precursor | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Nitrophenethyl bromide | NaOEt | Ethanol | 65–70 | |
| 4-Nitrobenzyl chloride | K₂CO₃ | DMF | 75–80 |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical.
- ¹H NMR : The nitroaromatic protons appear as a doublet (δ 8.0–8.2 ppm), while malonate ester groups show peaks at δ 4.1–4.3 ppm (quartet, –CH₂CH₃) and δ 1.2–1.4 ppm (triplet, –CH₂CH₃) .
- ESI–MS : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight. For example, analogous nitroaromatic esters exhibit m/z values consistent with calculated masses (e.g., 397 Da for ethyl [2-(benzylsulfanyl)-4-(4-nitrophenyl)-1H-imidazol-1-yl] acetate) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Due to potential toxicity and skin irritation risks:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Avoid inhalation of particles; store in sealed containers away from oxidizers.
- First-aid measures include rinsing exposed skin with water and seeking medical attention if ingested .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s reactivity in catalytic applications?
- Methodological Answer : Density Functional Theory (DFT) simulations predict electron-deficient regions at the nitro group, making it susceptible to nucleophilic attack. Studies on similar malonate esters suggest tuning substituents (e.g., electron-withdrawing groups) to enhance electrophilicity. Solvent effects can be modeled using COSMO-RS to assess stabilization of transition states .
Q. What strategies resolve contradictions in reported bioactivity data for nitroaromatic malonates?
- Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) may arise from assay conditions (e.g., cell line variability) or impurities. Recommended steps:
Q. How does environmental fate modeling predict the compound’s persistence in aquatic systems?
- Methodological Answer : Use the EPI Suite™ toolkit to estimate biodegradation half-life (t₁/₂) and log Kow (partition coefficient). For diethyl malonate derivatives, predicted t₁/₂ in water ranges from 20–60 days, indicating moderate persistence. Experimental validation via OECD 301F tests (measuring CO₂ evolution) is advised . Table 2 : Predicted Environmental Parameters
| Parameter | Value | Implication |
|---|---|---|
| log Kow | 2.1–2.5 | Moderate bioaccumulation |
| Henry’s Law (atm·m³/mol) | 1.2×10⁻⁷ | Low volatility |
Q. What mechanistic insights explain its role in multi-component reactions (MCRs)?
- Methodological Answer : The malonate moiety acts as a dual electrophile-nucleophile. In MCRs (e.g., Biginelli reactions), it forms enolate intermediates that react with aldehydes and urea derivatives. Kinetic studies using in-situ IR spectroscopy reveal rate-determining steps involving Knoevenagel condensation .
Data Contradiction Analysis
Q. Why do solubility studies report varying results for this compound in polar solvents?
- Methodological Answer : Discrepancies arise from crystallinity differences (amorphous vs. crystalline forms) and residual solvents. Use standardized protocols (e.g., shake-flask method with HPLC quantification) and control for temperature (±0.5°C). For example, solubility in DMSO ranges from 25–40 mg/mL depending on polymorphic form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
